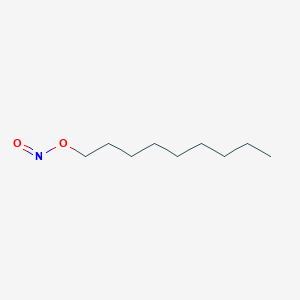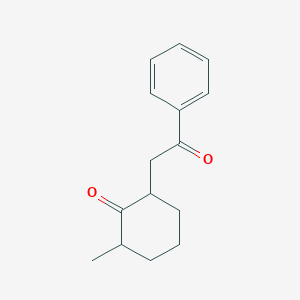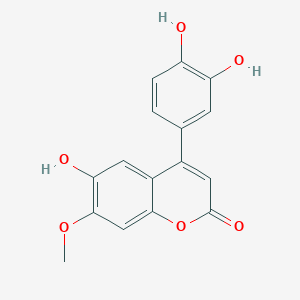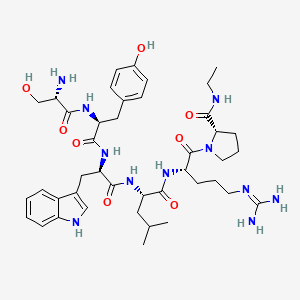
Butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester is a chemical compound with the molecular formula C8H13F3O2 It is an ester derivative of butanoic acid, characterized by the presence of trifluoromethyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethanol in the presence of a catalyst. One common method is the reaction of 3,3,4-trifluoro-2,2-dimethylbutanoic acid with ethanol under acidic conditions, using sulfuric acid as a catalyst. The reaction is carried out under reflux to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce butanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: 3,3,4-trifluoro-2,2-dimethylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The ester linkage can be hydrolyzed in biological systems, releasing the active acid and alcohol components, which can then interact with specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: Similar in structure but with a keto group instead of dimethyl groups.
Butanoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester: Contains an amino group, offering different reactivity and applications.
Uniqueness
Butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester is unique due to the presence of both trifluoromethyl and dimethyl groups, which impart distinct chemical and physical properties. These features make it particularly useful in applications requiring enhanced stability and lipophilicity.
Eigenschaften
CAS-Nummer |
144193-97-5 |
|---|---|
Molekularformel |
C8H13F3O2 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
ethyl 3,3,4-trifluoro-2,2-dimethylbutanoate |
InChI |
InChI=1S/C8H13F3O2/c1-4-13-6(12)7(2,3)8(10,11)5-9/h4-5H2,1-3H3 |
InChI-Schlüssel |
IISFODUJGOZKJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)C(CF)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



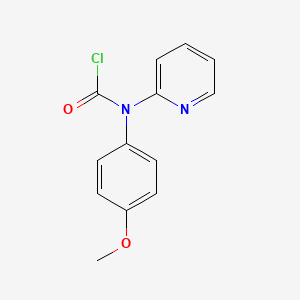
![3-Thiophenecarbonitrile, 4-amino-2-[(4-aminobutyl)amino]-5-benzoyl-](/img/structure/B12564286.png)
![N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine](/img/structure/B12564289.png)
![9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12564302.png)
![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)
